4-(chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole
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Overview
Description
4-(chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a difluoroethyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with chloromethylating and difluoroethylating agents. One common method involves the use of 1,1-difluoroethyl chloride as a difluoroalkylating reagent. The reaction is usually catalyzed by nickel complexes, such as NiCl2(diOMebpy) or NiCl2(DMAP)4, under optimized conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Cycloaddition Reactions: The thiazole ring can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative of the thiazole.
Scientific Research Applications
4-(chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoroethyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the chloromethyl group can facilitate covalent bonding with nucleophilic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene: This compound also contains a difluoroethyl group but differs in the presence of a trifluoromethyl group and a benzene ring instead of a thiazole ring.
1-(chloromethyl)-4-(1,1-difluoroethyl)-benzene: Similar in structure but with a benzene ring instead of a thiazole ring.
Uniqueness
4-(chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is unique due to the combination of the thiazole ring with both chloromethyl and difluoroethyl groups. This unique structure imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
2768327-42-8 |
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Molecular Formula |
C6H6ClF2NS |
Molecular Weight |
197.6 |
Purity |
95 |
Origin of Product |
United States |
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